molecular formula C14H14ClNO2S B2871142 3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide CAS No. 2034465-49-9

3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide

Cat. No.: B2871142
CAS No.: 2034465-49-9
M. Wt: 295.78
InChI Key: JPQOUHPGBJGCGA-UHFFFAOYSA-N
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Description

“3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide” is a chemical compound that belongs to the class of benzamides. It contains a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A common method is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another method is the Fiesselmann synthesis, which involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” includes a thiophene ring, a benzamide group, and a 3-hydroxy-3-propyl group . The thiophene ring is a five-membered heteroaromatic compound containing a sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving “this compound” could involve protodeboronation of alkyl boronic esters . This reaction utilizes a radical approach and can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Physical and Chemical Properties Analysis

Thiophene, a key component of “this compound”, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Chemical Synthesis and Drug Development

Compounds related to 3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide are integral to synthesizing a wide array of pharmacologically active molecules. For example, derivatives of benzo[b]thiophen, which share a structural resemblance, have been prepared for pharmacological evaluation, highlighting the role of such compounds in developing therapeutic agents (Chapman, Scrowston, & Westwood, 1969). Similarly, the synthesis of 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives and their antimicrobial activity showcase the potential of chloro-substituted benzothiophene derivatives in creating new antimicrobial agents (Naganagowda & Petsom, 2011).

Material Science and Catalysis

In material science, compounds featuring benzamide and thiophene units are explored for their potential in creating new materials and catalysis. For instance, the development of polybenzoxazine materials using phloretic acid, a compound related to the benzamide group, as a renewable building block demonstrates the versatility of these compounds in enhancing the reactivity of molecules towards ring formation, paving the way towards sustainable material development (Trejo-Machin et al., 2017).

Pharmacological Research

In pharmacological research, the synthesis of novel derivatives containing benzamide and thiophene moieties is ongoing, with many compounds evaluated for their antioxidant, antimicrobial, and enzyme inhibition activities. For example, a study on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed potent antioxidants, some outperforming well-known antioxidants like ascorbic acid (Tumosienė et al., 2019). Additionally, thiourea derivatives, including benzamide structures, have demonstrated significant anti-pathogenic activity, particularly against strains capable of forming biofilms, indicating potential for developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Future Directions

The future directions for “3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide” could involve further exploration of its biological activities and potential therapeutic applications. Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, it could be of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

3-chloro-N-(3-hydroxy-3-thiophen-3-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c15-12-3-1-2-10(8-12)14(18)16-6-4-13(17)11-5-7-19-9-11/h1-3,5,7-9,13,17H,4,6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQOUHPGBJGCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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